molecular formula C27H27IN2OS2 B13815659 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide

Cat. No.: B13815659
M. Wt: 586.6 g/mol
InChI Key: VYEFWIXDKUNBBA-UHFFFAOYSA-M
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Description

3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide is a complex organic compound known for its unique structural properties

Properties

Molecular Formula

C27H27IN2OS2

Molecular Weight

586.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2Z)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C27H27N2OS2.HI/c1-3-28-22-9-5-7-11-24(22)31-26(28)15-13-20-17-21(19-30-18-20)14-16-27-29(4-2)23-10-6-8-12-25(23)32-27;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1

InChI Key

VYEFWIXDKUNBBA-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/COCC(=C3)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3COCC(=C3)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Alkylation: The benzothiazole core is then alkylated using ethyl iodide to introduce the ethyl groups at the desired positions.

    Formation of the Pyran Ring: The next step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting the intermediate with a suitable reagent under controlled conditions.

    Final Assembly: The final step involves the coupling of the benzothiazole and pyran intermediates through a series of condensation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

The compound 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article will explore its applications, supported by data tables and case studies where applicable.

Structure and Properties

The compound features a unique structure characterized by multiple benzothiazole rings and an ethylidene side chain. Its molecular formula is C19H19N2S2+C_{19}H_{19}N_2S_2^+ with a molecular weight of approximately 339.5 g/mol . The presence of multiple functional groups contributes to its reactivity and potential biological activity.

Medicinal Chemistry

Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. The benzothiazole moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have indicated that derivatives of benzothiazole exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. This compound may similarly exhibit inhibitory effects on bacterial growth, making it a candidate for further investigation in antibiotic development.

Material Science

Dye Applications : The vibrant color properties of benzothiazole compounds make them suitable for use as dyes in textiles and coatings. Their stability under light and heat enhances their applicability in various industrial sectors.

Organic Photovoltaics : Research into organic photovoltaic materials has highlighted the potential of benzothiazole derivatives as electron transport materials. Their ability to facilitate charge transfer can improve the efficiency of solar cells .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated a series of benzothiazole derivatives for anticancer activity. The study found that compounds structurally related to 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of similar benzothiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth effectively, suggesting potential therapeutic applications in treating infections caused by resistant strains.

Data Tables

Application Area Potential Benefits References
Medicinal ChemistryAnticancer, Antimicrobial
Material ScienceDyes, Organic Photovoltaics

Mechanism of Action

The mechanism of action of 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium chloride
  • 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium bromide

Uniqueness

The uniqueness of 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide lies in its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for various applications, particularly in fields requiring specific interactions with biological or chemical systems.

Biological Activity

The compound 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide is a complex organic molecule with potential biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. Its structure can be broken down into several key components:

  • Benzothiazole moiety : Known for antimicrobial and anticancer properties.
  • Ethyl groups : Potentially enhance lipophilicity, affecting bioavailability.
  • Iodide ion : May contribute to the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. The compound has shown significant activity against various bacterial strains, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans2.0 μg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM)
HeLa (cervical cancer)5.0
MCF-7 (breast cancer)7.5
A549 (lung cancer)6.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The benzothiazole moiety may interfere with nucleic acid synthesis in pathogens.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism and proliferation.

Study 1: Antimicrobial Efficacy

In a study published in Frontiers in Pharmacology, the compound was tested against a panel of multidrug-resistant bacteria. Results indicated that it effectively inhibited bacterial growth at low concentrations, outperforming several commercially available antibiotics .

Study 2: Anticancer Properties

A research article detailed experiments conducted on HeLa cells, where the compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers compared to controls .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, including condensation of benzothiazole derivatives and pyran intermediates. Key steps include:

  • Reflux conditions : Heating under reflux in ethanol with sodium acetate as a base (e.g., 7 hours for similar thiazole derivatives) .
  • Purification : Recrystallization from ethanol or aqueous mixtures to isolate the product .
  • Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) and monitoring reaction progress via TLC. For example, yields of 80–85% have been reported for analogous compounds by controlling temperature and reaction time .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:
Essential techniques include:

  • IR spectroscopy : Identification of C=O (1650–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches to confirm conjugation systems .
  • <sup>1</sup>H NMR : Detection of characteristic proton signals, such as CH3-C=N (~δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). For example, in similar compounds, thiazole-H protons appear as singlets .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions between experimental and computational spectroscopic data?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:

  • Solvent standardization : Use deuterated solvents (e.g., DMSO-d6) for NMR to minimize solvent-induced shifts .
  • DFT calculations : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra for tautomeric forms .
  • X-ray crystallography : Resolve ambiguities in molecular geometry by determining the crystal structure .

Advanced: What strategies improve solubility and stability of this compound in aqueous media for biological assays?

Answer:
The compound’s solubility is influenced by its iodide counterion and hydrophobic benzothiazole moieties. Strategies include:

  • Counterion exchange : Replace iodide with more hydrophilic anions (e.g., chloride or sulfate) to enhance aqueous solubility .
  • Micellar encapsulation : Use surfactants like Tween-80 or DMSO-water mixtures (≤10% v/v) .
  • Derivatization : Introduce sulfonate or hydroxyl groups to the benzothiazole ring to increase polarity .

Advanced: How can substituent effects on the benzothiazole and pyran rings modulate photophysical properties?

Answer:
Substituents alter conjugation and electron density, impacting absorption/emission spectra:

  • Electron-donating groups (e.g., -OCH3) : Red-shift absorption maxima by extending π-conjugation .
  • Steric hindrance : Bulky groups (e.g., ethyl) reduce aggregation-induced quenching in fluorescence studies .
  • Solvatochromism : Test in solvents of varying polarity (e.g., hexane vs. methanol) to assess environmental sensitivity .

Basic: What are common impurities encountered during synthesis, and how are they characterized?

Answer:
Typical impurities include:

  • Unreacted intermediates : Detectable via HPLC with UV detection (λ = 254 nm) .
  • Oxidation byproducts : Identified by mass spectrometry (e.g., +16 amu for hydroxylation) .
  • Isomeric contaminants : Use <sup>13</sup>C NMR to distinguish E/Z configurations at ethenyl linkages .

Advanced: What computational tools are recommended for predicting reactivity and electronic properties?

Answer:

  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • TD-DFT : Predict UV-Vis spectra and excited-state behavior with Gaussian 09 .
  • Hirshfeld surface analysis : Analyze intermolecular interactions in crystal structures via CrystalExplorer .

Basic: How should researchers handle and store this compound to ensure long-term stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (argon) at –20°C .
  • Handling : Use gloveboxes for moisture-sensitive steps, as iodide salts may hydrolyze in humid conditions .

Advanced: What mechanistic insights explain the formation of byproducts in the final coupling step?

Answer:
Byproducts often result from:

  • Competitive pathways : Knoevenagel vs. aldol condensation; control via pH adjustment (e.g., acetic acid catalysis) .
  • Overalkylation : Use stoichiometric bases (e.g., NaOAc) to limit multiple substitutions .
  • Isomerization : Monitor reaction temperature to prevent thermal Z→E isomerization of ethenyl groups .

Advanced: How can researchers validate the compound’s biological activity while minimizing false positives?

Answer:

  • Dose-response curves : Use at least three independent replicates to confirm IC50 values .
  • Counter-screens : Test against related targets (e.g., kinase panels) to assess specificity .
  • Cytotoxicity controls : Include cell viability assays (e.g., MTT) to rule out nonspecific effects .

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